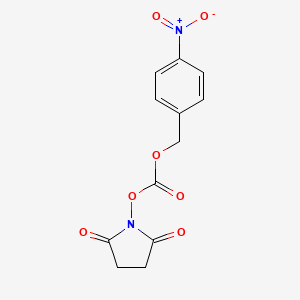

Succinimidyl 4-nitrobenzyl carbonate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (4-nitrophenyl)methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O7/c15-10-5-6-11(16)13(10)21-12(17)20-7-8-1-3-9(4-2-8)14(18)19/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAYGLWAGGCYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Succinimidyl 4-nitrobenzyl carbonate can be synthesized through the reaction of 4-nitrobenzyl chloroformate with N-hydroxysuccinimide in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated systems and reactors are employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The succinimidyl group acts as a leaving group, enabling reactions with nucleophiles like amines, thiols, and alcohols. These substitutions form stable amide, thioester, or carbonate linkages.

Key Reagents and Conditions

| Nucleophile | Solvent | Conditions | Major Product |

|---|---|---|---|

| Primary amines | Dichloromethane | Room temperature | N-substituted amides |

| Thiols | Tetrahydrofuran | Mild base (e.g., TEA) | Thioesters |

| Alcohols | Acetonitrile | Neutral pH | Carbonate derivatives |

For example, reactions with primary amines yield stable amide bonds while releasing 4-nitrobenzyl alcohol and carbon dioxide. The evolution of CO₂ provides a visual indicator of reaction completion .

Photocleavage of the 4-Nitrobenzyl Group

The 4-nitrobenzyl moiety undergoes UV light-induced cleavage (λ = 300–365 nm), releasing the active compound. This photoresponsive property is critical in controlled drug delivery and photoactivatable crosslinking applications.

Mechanism

-

UV exposure generates a nitroso intermediate.

-

Subsequent hydrolysis produces 4-nitrosobenzaldehyde and the free active compound (e.g., a drug or peptide) .

Applications

-

Drug release : Enables spatiotemporal control in targeted therapies.

-

Protein crosslinking : Facilitates covalent bonding between interacting biomolecules in live-cell studies .

Carbonyl Group Transfer Reactions

Succinimidyl 4-nitrobenzyl carbonate acts as a carbonylating agent in reactions with diamines or amino alcohols, forming urea or carbamate derivatives.

Example Reaction

Reaction with ethylenediamine in acetonitrile yields a urea-linked dimer:

This reaction is efficient at room temperature and avoids toxic reagents like phosgene .

Reaction with Dithiocarbamic Acid

The compound reacts with dithiocarbamic acid derivatives to produce isocyanates, releasing hydrogen sulfide:

This transformation is valuable in synthesizing isocyanate-functionalized biomolecules for further conjugation .

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Key Distinction |

|---|---|---|

| Succinimidyl 4-methoxybenzyl carbonate | Lower electrophilicity due to electron-donating methoxy group | Lacks photoresponsive cleavage |

| Succinimidyl 4-chlorobenzyl carbonate | Enhanced leaving group ability | Less stable under basic conditions |

| N-Succinimidyl acetate | Reacts only with strong nucleophiles | Limited to amide bond formation |

The nitro group in this compound enhances its electrophilicity and enables UV-triggered release, distinguishing it from non-nitro analogues .

Practical Considerations

Scientific Research Applications

Key Applications

-

Bioconjugation

- Succinimidyl 4-nitrobenzyl carbonate is primarily employed for the conjugation of proteins and peptides. Its NHS group reacts with primary amines in proteins to form stable amide bonds, making it an essential tool for creating protein-drug conjugates.

- Case Study : In a study published in Bioconjugate Chemistry, researchers utilized this compound to attach therapeutic agents to monoclonal antibodies, enhancing their efficacy against cancer cells .

-

Photoactivatable Crosslinkers

- This compound serves as a photoactivatable crosslinker, enabling the study of protein-protein interactions in live cells. Upon exposure to UV light, the nitrobenzyl moiety undergoes a photochemical reaction that facilitates covalent bonding between interacting proteins.

- Case Study : A notable application was reported where researchers used this compound to map protein interactions within cellular environments, providing insights into signaling pathways critical for cancer progression .

-

Controlled Drug Release Systems

- Due to its stability and reactivity, this compound is incorporated into drug delivery systems that require precise control over release kinetics. This is particularly useful in targeted therapies where localized drug action is desired.

- Data Table :

- Caged Compounds

- The compound is also used to synthesize caged compounds that can be activated by light. These compounds are valuable in neuroscience for studying neuronal activity and synaptic transmission.

- Case Study : Research has shown that caged neurotransmitters synthesized using this compound can be precisely controlled using light, allowing for detailed studies of synaptic behavior .

Mechanism of Action

The mechanism of action of succinimidyl 4-nitrobenzyl carbonate involves the formation of a covalent bond with nucleophiles. The succinimidyl group is displaced by the nucleophile, resulting in the formation of a stable amide or thiol linkage. The 4-nitrobenzyl group can be cleaved under specific conditions, such as exposure to light, releasing the active compound .

Comparison with Similar Compounds

Structural and Functional Analogues

Succinimidyl Carbonate Derivatives

Key Differences :

- Electrophilicity : The nitro group in 4-nitrobenzyl derivatives increases reactivity toward amines compared to benzyl or PEGylated analogues.

- Stability : Fmoc-OSu is light-sensitive, whereas 4-nitrobenzyl derivatives are stable in dark storage.

- Solubility : PEGylated variants (e.g., mPEG₄-succinimidyl carbonate) exhibit superior aqueous solubility, unlike hydrophobic benzyl or nitrobenzyl derivatives.

Non-Succinimidyl Carbonate Esters

Key Differences :

- Leaving Group Efficiency : Succinimidyl carbonate derivatives outperform methyl or carbamate analogues due to the superior leaving group ability of the succinimidyl moiety.

- In Vivo Utility : Fluoroethyl carbamates (e.g., 2-[¹⁸F]fluoroethyl derivatives) are tailored for radiopharmaceuticals, whereas succinimidyl carbonates are preferred for covalent protein labeling .

Application-Specific Performance

Imaging Agents

Biological Activity

Succinimidyl 4-nitrobenzyl carbonate (SNBC) is a chemical compound that has garnered attention in the fields of medicinal chemistry and bioconjugation due to its unique reactivity and potential applications. This article explores the biological activity of SNBC, focusing on its mechanisms, applications in drug design, and relevant research findings.

- Molecular Formula : C₁₂H₁₀N₂O₇

- Molecular Weight : 294.217 g/mol

- CAS Number : 69888-89-7

The structure of SNBC features a succinimidyl group, which is known for its ability to form stable amide bonds with primary amines, making it a valuable tool in bioconjugation strategies.

SNBC acts primarily as an activating reagent for the coupling of primary amines. The mechanism involves the formation of a reactive intermediate that can readily react with nucleophiles such as amino groups. This property is particularly useful in the synthesis of peptide conjugates and in the modification of biomolecules for therapeutic applications.

Applications in Drug Design

- Bioconjugation : SNBC is utilized to modify proteins and peptides, enhancing their stability and pharmacokinetic properties. The formation of stable amide bonds allows for the attachment of various functional groups, which can improve solubility and reduce immunogenicity.

- Targeted Drug Delivery : By conjugating drugs to targeting moieties through SNBC, researchers can create more effective delivery systems that enhance the therapeutic index while minimizing side effects.

- Diagnostic Applications : SNBC can be employed in labeling biomolecules for imaging and detection purposes, facilitating advancements in diagnostic technologies.

Case Studies

-

Modification of Aminoglycosides :

A study focused on the regioselective modification of aminoglycoside antibiotics using SNBC demonstrated its effectiveness in protecting amino groups while maintaining biological activity. The modifications allowed for improved selectivity and reduced toxicity in bacterial models . -

PEGylation Studies :

Research on PEGylated therapeutic proteins highlighted that the incorporation of SNBC could significantly alter pharmacokinetic parameters, leading to prolonged circulation times and enhanced tissue distribution . The attachment of PEG moieties via SNBC also resulted in reduced immunogenicity. -

Reactivity with Model Amines :

Preliminary experiments indicated that the reactivity of 4-nitrophenyl carbonate groups (related to SNBC) with various model amines was highly dependent on reaction conditions, emphasizing the need for careful optimization in experimental setups .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Weight | 294.217 g/mol |

| CAS Number | 69888-89-7 |

| Reactivity | High with primary amines |

| Applications | Bioconjugation, drug delivery |

| Stability | Stable under proper conditions |

Q & A

Q. What are the standard synthetic routes for preparing succinimidyl 4-nitrobenzyl carbonate, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via two primary routes:

- Route 1: Reaction of 4-nitrobenzyl chloroformate with N-hydroxysuccinimide (NHS) in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmosphere. Triethylamine is often used to scavenge HCl .

- Route 2: Activation of 4-nitrobenzyl alcohol using bis(succinimidyl) carbonate (DSC) in the presence of carbodiimide coupling agents, which avoids handling corrosive acyl chlorides .

Optimization Tips:

Q. How does the aqueous instability of this compound impact experimental design in cross-linking applications?

Methodological Answer: The carbonate ester bond is hydrolytically labile in aqueous media, leading to premature decomposition. This necessitates:

- Controlled Solvent Systems: Use mixed solvents (e.g., DMSO:water = 9:1) to maintain reagent stability during conjugation .

- Timing Protocols: Limit aqueous incubation to <2 hours at pH 7–7. For prolonged reactions, add the reagent in aliquots .

- Validation: Confirm cross-linking efficiency via SDS-PAGE or MALDI-TOF to distinguish hydrolysis byproducts from successful conjugates .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy: Key signals include the NHS ring protons (δ 2.8 ppm, singlet) and 4-nitrobenzyl aromatic protons (δ 8.2–8.4 ppm, doublets) .

- HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) to detect impurities (e.g., hydrolyzed 4-nitrobenzyl alcohol). Expected [M+H]+ = 325.1 .

- FT-IR: Confirm the carbonyl stretch of the carbonate ester at ~1750 cm⁻¹ and nitro group at ~1520 cm⁻¹ .

Advanced Research Questions

Q. How can structural modifications enhance the hydrolytic stability of this compound without compromising reactivity?

Methodological Answer:

- Electron-Withdrawing Substituents: Introduce fluorine or chlorine at the benzyl para position to reduce electron density at the carbonate bond, slowing hydrolysis .

- Steric Shielding: Replace the benzyl group with bulkier analogs (e.g., 2-nitrobenzyl or 3,5-dinitrobenzyl) to hinder water access .

- Alternative Linkers: Replace the carbonate with a succinic acid ester (e.g., succinimidyl 5-(3-iodo-propoxy)-2-nitro-benzyl succinic ester), which improves aqueous stability by 3–5× .

Q. What strategies resolve contradictions in cross-linking efficiency data when using this compound in protein complexes?

Methodological Answer:

- Control for Hydrolysis: Pre-incubate the reagent in reaction buffer (without protein) to quantify hydrolysis rates via UV-Vis (λmax = 260 nm for 4-nitrobenzyl alcohol) .

- Optimize Molar Ratios: Use a 10:1 molar excess of cross-linker to protein to compensate for hydrolysis losses .

- Mass Spectrometry Deconvolution: Employ high-resolution MS to differentiate between intra- vs. intermolecular cross-links and hydrolysis artifacts .

Q. What considerations are essential for integrating this compound into photo-cleavable systems for targeted peptide retrieval?

Methodological Answer:

- Photolability: The nitrobenzyl group undergoes UV-induced cleavage (λ = 365 nm). Design experiments with UV exposure <5 minutes to avoid protein damage .

- Quencher Additives: Include sodium ascorbate (1–5 mM) to scavenge free radicals generated during UV cleavage .

- Solid-Phase Anchoring: Functionalize beads with thiol groups to capture cross-linked peptides post-cleavage, enabling selective enrichment (e.g., via iodo-propanyl ether linkages) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.